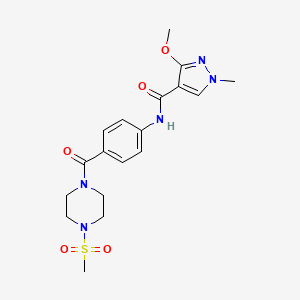
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in various fields such as medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and various reagents to introduce different functional groups. For instance, the synthesis of a related compound was described in a study where a novel pyrazole derivative was synthesized and characterized by NMR, mass spectra, FT-IR, UV–Visible, and TG-DTG, with its structure confirmed by single crystal X-ray diffraction studies . Another study reported the synthesis of a pyrazole derivative from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with a 1% overall chemical yield . These studies highlight the complexity and the multi-step nature of synthesizing pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of a pyrazole derivative revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Additionally, computational methods such as density functional theory (DFT) calculations are employed to optimize molecular geometries and to identify electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including hydrogen bond interactions, which can extend through a 3D network to form supramolecular motifs . The reactivity of these compounds can be influenced by the presence of different substituents, which can affect their electrophilic and nucleophilic properties. The synthesis of pyrazole derivatives often involves condensation reactions, as demonstrated in a study where a one-pot, four-component synthesis was used to create triazolylmethoxyphenyl pyrazolophthalazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and optical properties, are crucial for their practical applications. The thermal stability of a pyrazole derivative was found to be up to 190°C . The solvent effects on structural parameters and non-linear optical properties of these compounds are also studied to understand their behavior in different environments . Such properties are essential for designing compounds with desired characteristics for specific applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have been actively engaged in synthesizing novel compounds that exhibit significant biological activities. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has been reported, demonstrating anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase inhibitors, showcasing their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Interaction Studies
The molecular interaction of antagonists with cannabinoid receptors has been a subject of interest. For example, the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied, providing insights into the conformational preferences and binding modes of receptor antagonists (Shim et al., 2002).
Antimicrobial and Antiviral Research
The synthesis and evaluation of compounds for their antimicrobial and antiviral activities have been significant. Research has produced compounds with promising antiviral activities against Tobacco Mosaic Virus (TMV) and potent antimicrobial activity against various pathogens, suggesting their potential for developing new antimicrobial and antiviral agents (Krishna Reddy et al., 2013).
Development of Diagnostic Tools
The development of radiolabeled compounds for positron emission tomography (PET) imaging represents another critical application. These compounds aim to map cerebral receptors, aiding in the diagnosis and study of neurological conditions. For example, the synthesis and preclinical evaluation of a PET tracer for imaging cerebral adenosine A2A receptors highlight the application of novel compounds in medical imaging and diagnostics (Zhou et al., 2014).
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5S/c1-21-12-15(17(20-21)28-2)16(24)19-14-6-4-13(5-7-14)18(25)22-8-10-23(11-9-22)29(3,26)27/h4-7,12H,8-11H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZDFPFPUSATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

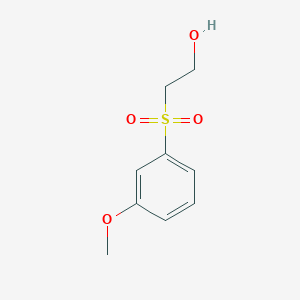
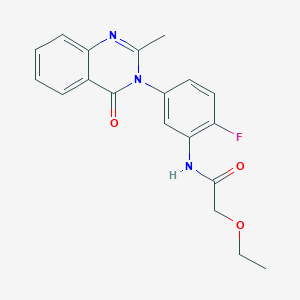

![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506314.png)

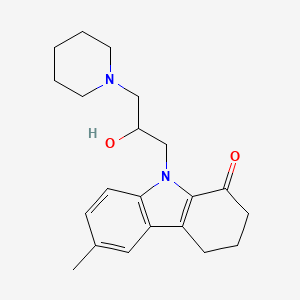
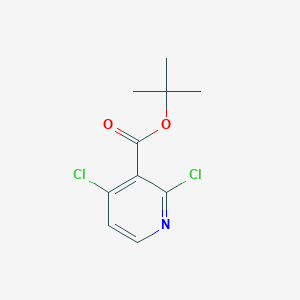



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)